molecular formula C5H13NS B1274147 3-(Dimethylamino)-1-propanethiol CAS No. 42302-17-0

3-(Dimethylamino)-1-propanethiol

Cat. No. B1274147
CAS RN: 42302-17-0
M. Wt: 119.23 g/mol
InChI Key: HSAYSFNFCZEPCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-dimethylaminopropyl-lithium, a related initiator system for polymer synthesis, involves the reaction of 3-chloro-1-(dimethylamino)-propane with powdered lithium in solvents such as tetrahydrofuran (THF) and cyclopentane (CP). The reaction yields the lithium compound in greater than 90% yield in THF, although the stability of the compound in this solvent is limited even at low temperatures. In CP, a more stable solution of the organometallic compound is formed, but the yields are lower, reaching only up to 50% .

Molecular Structure Analysis

The molecular structure of 1-aryl-3-(dimethylamino)propenones has been investigated using structural techniques such as X-ray and neutron diffraction, spectroscopy, and density functional calculations. The presence of the dimethylamino group makes the carbonyl units of these molecules excellent proton acceptors, which allows them to form intra- and intermolecular hydrogen bonds. Co-crystallization with different proton donors can lead to the formation of one- and two-dimensional H-bridged polymers .

Chemical Reactions Analysis

The reactivity of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound structurally similar to 3-(Dimethylamino)-1-propanethiol, with various phosphorus reagents has been studied. This compound can cyclize into different products such as diethyl 2-phosphonochromone and diethyl 3-phosphonopyrone when treated with diethyl phosphite in a basic medium or with triethoxy phosphonoacetate, respectively. Additionally, treatment with O,O-diethyl dithiophosphoric acid and Lawesson’s reagent leads to the formation of novel 1,3,2-oxathiaphosphinines. The reaction mechanisms for these transformations have been discussed, and the structures of the newly isolated products were established by elemental analysis and spectral tools .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(Dimethylamino)-1-propanethiol are not directly provided in the papers, the studies on related compounds suggest that the presence of the dimethylamino group can significantly affect these properties. For example, the stability of organometallic compounds containing the dimethylamino group can vary depending on the solvent used during synthesis . Additionally, the ability to form hydrogen bonds due to the electron-donating effects of the dimethylamino group can influence the molecular structure and potentially the physical properties of the compounds . The reactivity of these compounds with various reagents also indicates that the dimethylamino group plays a crucial role in their chemical behavior .

Scientific Research Applications

Synthesis and Structural Analysis

3-(Dimethylamino)-1-propanethiol is utilized in the synthesis of various compounds. For example, it has been used in the preparation of 2-(Dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides like Cartap. This process involves the reaction of 1-dimethylamino-2,3-dichloropropane with sodium thiocyanate, and the resulting compound's structure is analyzed using X-ray single-crystal diffraction (Yu Guan-ping et al., 2011).

Pharmaceutical Applications

In the field of pharmaceuticals, derivatives of 3-(Dimethylamino)-1-propanethiol have been explored as potential antidepressant agents. For instance, 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide and its analogues have shown promising results in biochemical and pharmacological animal models of depression, with a focus on minimizing anticholinergic side effects (J. A. Clark et al., 1979).

Crystallography and Ligand Design

The compound also finds applications in crystallography and ligand design. For example, an octameric zinc-aminothiolate complex was prepared using 3-dimethylamino-1-propanethiol, demonstrating its role in complex formation and ligand coordination with metals. This research contributes to understanding the structural and bonding aspects of metal-ligand interactions (I. Casals et al., 1991).

Chemical Synthesis and Reactions

Moreover, 3-(Dimethylamino)-1-propanethiol is involved in various chemical synthesis and reaction processes. It reacts with o-methoxycarbonylphenyl isothiocyanate to yield specific tetrahydroquinazolin-4-ones, showcasing its reactivity and utility in synthesizing heterocyclic compounds (E. Cherbuliez et al., 1967).

Applications in Material Science

In material science, it has been used in the synthesis of cationic lipid precursors, demonstrating its utility in preparing compounds with potential applications in drug delivery systems and biotechnology (Cheng Yan-xiang, 2008).

Contributions to Molecular Studies

Finally, this compound contributes significantly to molecular studies, including the investigation of molecular structures, bonding dynamics, and electronic properties of various organometallic and organic compounds (Anna-Katharina Pleier et al., 2003).

properties

IUPAC Name

3-(dimethylamino)propane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAYSFNFCZEPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388502
Record name 3-(DIMETHYLAMINO)-1-PROPANETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-propanethiol

CAS RN

42302-17-0
Record name 3-(Dimethylamino)-1-propanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42302-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(DIMETHYLAMINO)-1-PROPANETHIOL
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URL https://comptox.epa.gov/dashboard/DTXSID50388502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)-1-propanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
P González-Duarte, J Vives - Inorganic Chemistry, 1989 - ACS Publications
Polynuclear complex formation between Cd (II) and 3-(dimethylamino)-1-propanethiol has been studied by means of 382 emf measurements with a glass electrode in 7 separate …
Number of citations: 10 pubs.acs.org
EF Elslager, NF Haley - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
The condensation of 4‐amino‐2,1,3‐benzothiadiazole (IV) with diphenyliodonium‐2‐earboxylate gave N‐(2,1,3‐benzothiadiazoI‐4‐yl)anthranilic acid (V) (28%), which was cyclized …
Number of citations: 3 onlinelibrary.wiley.com
M Capdevila, P González-Duarte… - Journal of the …, 1990 - pubs.rsc.org
… In this work we report on the synthesis and the characterization of homo- and hetero-nuclear complexes of Ni, Pd, and Pt with 3-dimethylamino-1-propanethiol behaving as a simple …
Number of citations: 38 pubs.rsc.org
辻忠和, 水間豊治, 豊島滋 - Chemical and Pharmaceutical Bulletin, 1960 - jlc.jst.go.jp
… hydrochloride, eight compOunds of 1—( p—alkylphenyl)—3—dimethylamino~1—propanol, and two compounds of 1—(p—alkylphenyl)—3—dimethylamino~1~propanethiol series were …
Number of citations: 4 jlc.jst.go.jp
M Capdevila, P González-Duarte, J Sola… - Polyhedron, 1989 - Elsevier
… By reacting different nickel compounds with 3dimethylamino-1-propanethiol at varying metal-toligand ratios under anhydrous conditions and inert atmosphere, we have obtained, as a …
Number of citations: 34 www.sciencedirect.com
T Tsuji, T Mizuma, S Toyoshima - Chemical and Pharmaceutical …, 1960 - jstage.jst.go.jp
… -4-alkylpropiophenone hydrochloride, eight compounds of 1-(p-alkylphenyl)-3-dimethylamino-1-propanol, and two compounds of 1-(p-alkylphenyl)-3-dimethylamino-1-propanethiol …
Number of citations: 4 www.jstage.jst.go.jp
K Rajappan, SP Tanis, S Roberts… - … Process Research & …, 2021 - ACS Publications
Thiocarbamate lipid 2 was prepared on a 25–50 g scale by coupling a carbamoyl chloride with 3-(dimethylamino)-1-propanethiol. Chromatography, activated charcoal treatment, and …
Number of citations: 2 pubs.acs.org
I Casals, P Gonzaález-Duarte, J Sola… - Journal of the …, 1987 - pubs.rsc.org
… cadmium(I1) thiolate complexes because of their biological interest,' we have undertaken a study of zinc(II), cadmium(Ir), and mercury(I1) complexes of 3-dimethylamino- 1propanethiol. …
Number of citations: 13 pubs.rsc.org
I Casals, P González-Duarte, W Clegg - Inorganica chimica acta, 1991 - Elsevier
… 3-Dimethylamino-1-propanethiol was prepared as already described [17]. All thiolate preparations were carried out under an atmosphere of dry nitrogen, standard Schlenk techniques …
Number of citations: 25 www.sciencedirect.com
I Casals, W Clegg, P González-Duarte - Journal of the Chemical …, 1991 - pubs.rsc.org
[Zn8{S(CH2)3NMe2}16], prepared by anodic oxidation of zinc in acetonitrile containing 3-dimethylamino-1-propanethiol, contains zinc atoms coordinated tetrahedrally by either four …
Number of citations: 1 pubs.rsc.org

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